molecular formula C13H16O4 B7845693 (4-Methoxy-2,5-dimethylphenyl)oxo-acetic acid ethyl ester

(4-Methoxy-2,5-dimethylphenyl)oxo-acetic acid ethyl ester

Cat. No.: B7845693
M. Wt: 236.26 g/mol
InChI Key: ADGJMIPMEPKAPK-UHFFFAOYSA-N
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Description

(4-Methoxy-2,5-dimethylphenyl)oxo-acetic acid ethyl ester is a complex organic compound characterized by its unique molecular structure. This compound is part of the broader class of phenyl compounds, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-2,5-dimethylphenyl)oxo-acetic acid ethyl ester typically involves multiple steps, starting with the preparation of the core phenyl structure. One common method is the esterification of (4-Methoxy-2,5-dimethylphenyl)oxo-acetic acid using ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes, often using continuous flow reactors to enhance efficiency and yield. The choice of catalyst and reaction conditions can vary depending on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

(4-Methoxy-2,5-dimethylphenyl)oxo-acetic acid ethyl ester has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which (4-Methoxy-2,5-dimethylphenyl)oxo-acetic acid ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

When compared to other similar phenyl compounds, (4-Methoxy-2,5-dimethylphenyl)oxo-acetic acid ethyl ester stands out due to its unique structural features and functional groups. Similar compounds include:

  • 4-Methoxy-2,5-dimethylphenol: Lacks the oxo-acetic acid ester group.

  • 2,5-Dimethylphenyl acetate: Different ester group.

  • 4-Methoxyacetophenone: Different placement of methoxy group.

Properties

IUPAC Name

ethyl 2-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-5-17-13(15)12(14)10-6-9(3)11(16-4)7-8(10)2/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGJMIPMEPKAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C(=C1)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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